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Compound of Interest

Compound Name: 1-Deoxy-1-formamido-D-glucitol
CAS No.: 89182-60-5
Cat. No.: B1625551
Get Quote
. J

Chemical Identity & Significance[1]

¢ |[UPAC Name: N-[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl]formamide

Common Names: N-Formyl-D-glucamine, 1-Deoxy-1-formamido-D-glucitol

CAS Number: 89182-60-5[1]

Molecular Formula:

Molecular Weight: 209.20 g/mol

Research Context: This compound acts as a critical intermediate in the synthesis of
iminosugars (e.g., 1-deoxynojirimycin derivatives) and serves as a reference standard for
Maillard reaction products (specifically the formylation of amino sugars). In pharmaceutical
development, it appears as a degradation product or impurity in formulations containing
meglumine or glucamine excipients exposed to formic acid sources.

Synthesis & Sample Preparation Context
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To ensure spectral accuracy, one must understand the sample origin. The compound is
typically synthesized via the N-formylation of 1-amino-1-deoxy-D-glucitol (D-glucamine) using
ethyl formate or formic acid/dicyclohexylcarbodiimide (DCC).

Critical Impurity Profile:
e Unreacted D-glucamine: Look for a triplet at

2.8-3.0 ppm (N-CH2) in NMR; this shifts downfield upon formylation.

e Cyclic Aminals: Under acidic conditions, the open-chain glucitol tail can cyclize. The spectra
below assume the acyclic (open-chain) form, confirmed by the presence of a distinct formyl
proton signal.

Experimental Workflow: Synthesis to Characterization

Critical Checkpoint
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Figure 1: Synthesis and characterization workflow. The purification step is vital to remove
unreacted amine which interferes with the N-methylene NMR signals.

NMR Spectroscopy: The Rotamer Challenge

The defining feature of 1-Deoxy-1-formamido-D-glucitol in NMR is rotamerism. The partial
double-bond character of the C—N amide bond restricts rotation, resulting in two distinct
conformers (cis and trans, often labeled

and
) observable on the NMR timescale at room temperature.

e Major Rotamer (~80%): Generally the trans (Z) isomer (oxygen trans to the alkyl chain).
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e Minor Rotamer (~20%): Generally the cis (E) isomer.

H NMR Data (D O, 400 MHz)

Key Diagnostic Signal: The Formyl proton (

) appears as a singlet (or fine doublet) in the downfield region (8.0-8.2 ppm).

Chemical Shift
Proton ( Lo . Assighment
. Multiplicity Integration
Position Note
» PpM)
) Diagnostic Peak.
8.14 (Major) / o
Formyl (CHO) ) s (broad) 1H Distinct rotamer
8.02 (Minor) )
split.
Shifted downfield
H-1a, H-1b 3.55-3.35 m 2H from ~2.8 ppm in
free amine.
Stereocenter
H-2 3.85-3.80 m 1H ]
adjacent to N.
Overlapping
H-3, H-4, H-5 3.75-3.60 m 3H
polyol backbone.
Terminal
H-6a, H-6b 3.65-3.58 m 2H hydroxymethyl
group.

Interpretation Protocol:

» Verify Formylation: Check for the disappearance of the amine precursor signals at

2.8-3.0.

o Confirm Rotamers: Do not mistake the minor peak at 8.02 ppm for an aldehyde impurity. If

the ratio is constant (~4:1) across preparations, it is a rotamer.

¢ Solvent Effects: In DMSO-
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, the OH protons will appear as doublets between 4.0-5.0 ppm. In D

O, these exchange and disappear.

C NMR Data (D O, 100 MHz)

Carbon Position

Chemical Shift (

Assignment Note

» PpM)
C=0 (Formyl) 164.8 (Major) / 168.2 (Minor) Amide carbonyl. Diagnostic.
] ) N-Methylene. Sensitive to
C-1 48.5 (Major) / 52.1 (Minor) )
rotamer environment.
C-2 71.8 Chiral center.
C-3 72.1 Polyol backbone.
C4 72.5 Polyol backbone.
C-5 70.9 Polyol backbone.
Terminal CH
C-6 63.8
OH.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming the amide functionality and hydrogen bonding network.
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Wavenumber (cm

Functional Group

Vibrational Mode

)
Broad, strong stretching.
3200 - 3450 O-H/N-H ] ] ]
Indicates extensive H-bonding.
Alkyl chain stretching
2930, 2870 C-H . _
(asymmetric/symmetric).
) C=0 Stretch. Strongest
1655 — 1665 Amide | _ _
diagnostic band.
1530 — 1550 Amide Il N-H Bending / C-N Stretching.
1390 C-H Bending (alkane).
Primary/Secondary alcohol
1020 - 1080 C-O

stretching (broad multiplet).

Mass Spectrometry (MS)[3]

Mass spectrometry provides the definitive molecular weight confirmation. Electrospray

lonization (ESI) is the preferred method due to the compound's polarity.

Method: ESI-MS (Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid

e Calculated Monoisotopic Mass: 209.0899 Da

e Observed lons:
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m/z Value lon Identity Interpretation

ngcontent-ng-c1989010908=""
nghost-ng-c2127666394="" Protonated molecular ion.

210.1
class="inline ng-star-inserted">  Base peak.[2]
Sodium adduct (common in
232.1
glass/solvents).
192.1 Loss of water (dehydration).
Loss of terminal hydroxymethyl
179.1 y y y

group.

Fragmentation Pathway (MS/MS)

The fragmentation typically involves sequential dehydration and cleavage of the polyol chain.

_H20 \- CH20H (31 Da)

Cleavage of C5-C6
[M:}Z' 1H92201+ (Loss of CH20H)
m/z 179
H20
[M+H - 2H20]+
m/z 174

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for polyol-amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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